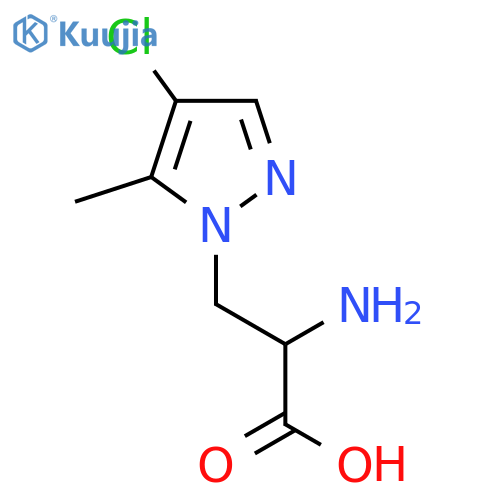Cas no 1341988-45-1 (2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid)

1341988-45-1 structure
商品名:2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoicacid
- 2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
- AKOS013770726
- 1341988-45-1
- EN300-1123435
- 1H-Pyrazole-1-propanoic acid, α-amino-4-chloro-5-methyl-
- 2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
-
- インチ: 1S/C7H10ClN3O2/c1-4-5(8)2-10-11(4)3-6(9)7(12)13/h2,6H,3,9H2,1H3,(H,12,13)
- InChIKey: GZPYLJVXPDGOLA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1C)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 203.0461543g/mol
- どういたいしつりょう: 203.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3(Predicted)
- ふってん: 379.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.98±0.10(Predicted)
2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123435-5.0g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1123435-0.25g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1123435-1.0g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1123435-5g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 5g |
$3479.0 | 2023-10-26 | |
| Enamine | EN300-1123435-0.1g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1123435-0.5g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1123435-10g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 10g |
$5159.0 | 2023-10-26 | |
| Enamine | EN300-1123435-2.5g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1123435-10.0g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1123435-0.05g |
2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid |
1341988-45-1 | 95% | 0.05g |
$1008.0 | 2023-10-26 |
2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
1341988-45-1 (2-Amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid) 関連製品
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
